3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H17FN6O2 and its molecular weight is 392.394. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized in various studies. These compounds, including pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, exhibit diverse chemical properties and have been analyzed using techniques like IR, NMR, and elemental analysis (Rauf et al., 2010).
Herbicidal Activities
Certain derivatives of pyrimidine-2,4(1H,3H)-dione, such as 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, have shown promising herbicidal activities. For example, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibited significant herbicidal activity against Brassica napus (Huazheng, 2013).
Advanced Synthesis Techniques
Innovative synthesis methods have been developed for derivatives of this compound. These include a three-component, one-pot synthesis approach and solid-phase synthesis techniques, enhancing the efficiency of producing these compounds (Bazgir et al., 2008); (Graveleau & Masquelin, 2003).
Medicinal Chemistry
The compounds have been explored for their potential in medicinal chemistry. Studies have investigated their structures and properties, looking into aspects such as regioselective amination and the impact on biological activities (Gulevskaya et al., 1994).
Computational Exploration
Recent research includes computational studies for understanding the electronic structures of these compounds. This involves density functional theory (DFT) and time-dependent (TD-DFT) computations, providing insights into their chemical properties and potential applications (Ashraf et al., 2019).
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-(1-pyridin-2-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-12(16-8-4-5-9-22-16)24-19-23-10-14-17(25-19)26-20(29)27(18(14)28)11-13-6-2-3-7-15(13)21/h2-10,12H,11H2,1H3,(H2,23,24,25,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUFKAPSOIQIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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